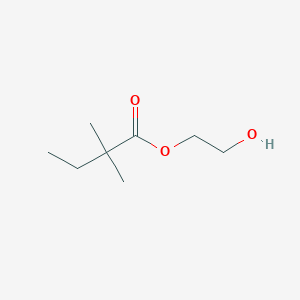
4-(4-Methylthiophenyl)phenylboronic acid
Overview
Description
4-(4-Methylthiophenyl)phenylboronic acid, also known as 4-(Methylthio)phenylboronic acid, is a chemical compound with the molecular formula C7H9BO2S . It has a molecular weight of 168.02 g/mol . The compound is typically available in powder form .
Molecular Structure Analysis
The molecular structure of 4-(4-Methylthiophenyl)phenylboronic acid consists of a boronic acid group (B(OH)2) attached to a phenyl ring, which is further substituted with a methylthio group (CH3S) . The InChI string isInChI=1S/C7H9BO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 . Chemical Reactions Analysis
4-(4-Methylthiophenyl)phenylboronic acid is involved in several chemical reactions. It is used as a reactant in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides. It also participates in addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .Physical And Chemical Properties Analysis
4-(4-Methylthiophenyl)phenylboronic acid is an off-white crystalline powder . It has a melting point of 210-214 °C . The compound is ≥95% pure, with less than 15% anhydride impurities .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-Methylthiophenyl)phenylboronic acid, focusing on six unique fields:
Organic Synthesis
4-(4-Methylthiophenyl)phenylboronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of various biaryl compounds, which are essential in pharmaceuticals, agrochemicals, and materials science .
Pharmaceutical Development
In pharmaceutical research, this compound is employed in the synthesis of drug intermediates . Its ability to form stable bonds with other organic molecules makes it valuable in creating complex drug molecules, potentially leading to new treatments for various diseases .
Material Science
4-(4-Methylthiophenyl)phenylboronic acid is used in the development of advanced materials . It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity. This is particularly useful in creating materials for electronic devices .
Chemical Sensors
This compound is also utilized in the design of chemical sensors . Its boronic acid group can interact with diols and other molecules, making it useful in developing sensors for detecting sugars, alcohols, and other compounds in various environments .
Catalysis
In the field of catalysis, 4-(4-Methylthiophenyl)phenylboronic acid serves as a catalyst or catalyst precursor . It can facilitate various chemical reactions, including oxidation and reduction processes, which are essential in industrial chemistry and environmental applications .
Bioconjugation
The compound is used in bioconjugation techniques , where it helps link biomolecules to other entities, such as drugs or imaging agents. This application is crucial in developing targeted therapies and diagnostic tools in biomedical research .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
4-(4-Methylthiophenyl)phenylboronic acid is a reactant involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides, addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation . These reactions suggest that the compound can form covalent bonds with other molecules, altering their structure and function.
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the synthesis of biologically active compounds .
Pharmacokinetics
Boronic acids, in general, are known to have good oral bioavailability and can be distributed throughout the body .
Result of Action
Given its involvement in various chemical reactions, it can be inferred that the compound may alter the structure and function of other molecules .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
properties
IUPAC Name |
[4-(4-methylsulfanylphenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2S/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMILVCZAHDOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)SC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224238 | |
| Record name | B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501944-48-5 | |
| Record name | B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501944-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)